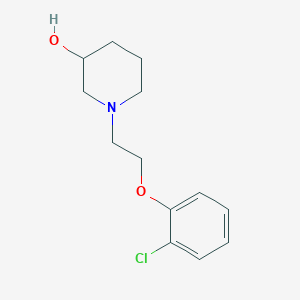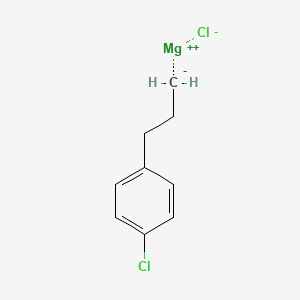
3-(4-Chlorophenyl)propylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)propylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent commonly used in organic synthesis. This compound is particularly valuable for forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Chlorophenyl)propylmagnesium chloride typically involves the reaction of 3-(4-chlorophenyl)propyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:
Reactant Preparation: Ensuring the purity of 3-(4-chlorophenyl)propyl bromide and magnesium.
Reaction Setup: Using large reactors equipped with inert gas purging systems.
Reaction Monitoring: Continuously monitoring the reaction parameters such as temperature and pressure.
Product Isolation: Isolating the Grignard reagent and storing it under an inert atmosphere to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)propylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are often carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Scientific Research Applications
3-(4-Chlorophenyl)propylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Intermediate in the synthesis of drug molecules.
Industry: Production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used for nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
3-(4-Chlorophenyl)propylmagnesium chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and selectivity in synthetic applications. This makes it particularly useful for synthesizing compounds with similar structural motifs.
Properties
Molecular Formula |
C9H10Cl2Mg |
|---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
magnesium;1-chloro-4-propylbenzene;chloride |
InChI |
InChI=1S/C9H10Cl.ClH.Mg/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1-3H2;1H;/q-1;;+2/p-1 |
InChI Key |
CUAULHVUXHQLNR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC1=CC=C(C=C1)Cl.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)
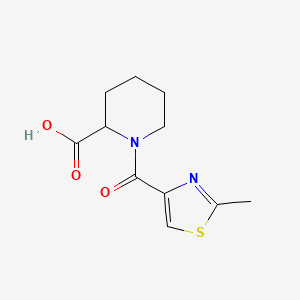

![6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14899406.png)
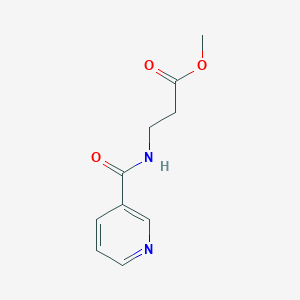
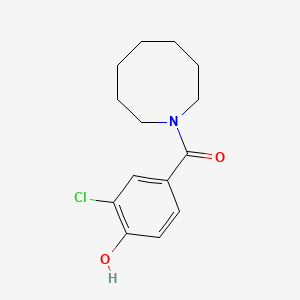
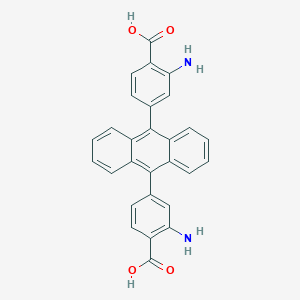
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)
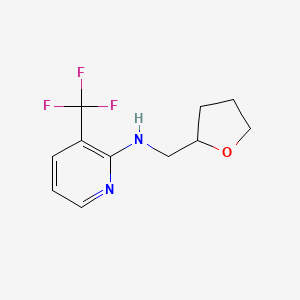


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
